trans-3-Azido-1-Boc-4-hydroxypyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-azido-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-9(2,3)16-8(15)13-4-6(11-12-10)7(14)5-13/h6-7,14H,4-5H2,1-3H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWBTQKOSPXYIE-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931998 | |
| Record name | tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143700-05-4 | |
| Record name | tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143700-05-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Trans 3 Azido 1 Boc 4 Hydroxypyrrolidine and Its Chiral Precursors
Stereoselective Synthesis Approaches to 3,4-Substituted Pyrrolidines
The synthesis of 3,4-substituted pyrrolidines, such as trans-3-Azido-1-Boc-4-hydroxypyrrolidine, demands precise control over stereochemistry. Several advanced methodologies have been developed to meet this challenge, including cycloaddition reactions, modifications of chiral precursors, and metathesis reactions.
Asymmetric Construction via 1,3-Dipolar Cycloadditions of Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and atom-economic method for the stereocontrolled synthesis of the pyrrolidine (B122466) ring. nih.gov This reaction can generate multiple stereocenters in a single step. nih.govacs.org In this approach, an azomethine ylide, a C-N-C type 1,3-dipole, reacts with a dipolarophile (an alkene) to form a five-membered heterocyclic ring. nih.govmdpi.com
The development of catalytic enantioselective versions of this reaction has been a significant advancement, allowing for the synthesis of chiral pyrrolidines with high enantiopurity. acs.orgnih.gov Chiral metal complexes, often employing copper(I) or silver(I), are used to catalyze the reaction between an imine (the azomethine ylide precursor) and an alkene. nih.gov The choice of the chiral ligand is crucial for achieving high levels of stereoselectivity. This method allows for the construction of highly functionalized pyrrolidines by varying the substituents on both the azomethine ylide and the alkene dipolarophile. acs.org For the synthesis of a 3-azido-4-hydroxypyrrolidine derivative, a suitably substituted alkene bearing a hydroxyl or protected hydroxyl group would be employed as the dipolarophile.
Table 1: Examples of Catalytic Asymmetric 1,3-Dipolar Cycloadditions
| Catalyst/Ligand | Dipolarophile | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Cu(I)/TF-BiphamPhos | 1,1-Difluorostyrenes | Up to 96% | >20:1 | Up to 97% nih.gov |
| Ag(I)/Fesulphos | Acrylates | High | High | High |
Synthesis from Chiral 4-Hydroxyl-L-proline Derivatives
A highly effective and common strategy for synthesizing chiral pyrrolidine derivatives is to start from a naturally occurring, enantiomerically pure precursor. trans-4-Hydroxy-L-proline is an inexpensive and readily available chiral building block that serves as an excellent starting material. sigmaaldrich.com Its inherent stereochemistry provides a template for the synthesis of new, complex pyrrolidine structures. mdpi.comnih.gov The synthesis of the target compound from this precursor involves a series of strategic modifications to the pyrrolidine ring.
The initial steps in modifying trans-4-hydroxy-L-proline often involve protecting the nitrogen atom and removing the carboxylic acid group. The protection of the secondary amine is crucial to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions. nih.gov
Decarboxylation is necessary to remove the C2-substituent, leading to a 3-hydroxypyrrolidine scaffold. Various methods exist for the decarboxylation of amino acids. An efficient enone-promoted method for the decarboxylation of trans-4-hydroxy-proline has been developed, providing access to (R)-pyrrolidin-3-ol. rsc.org This process can be sensitive to temperature, with higher temperatures favoring decarboxylation. researchgate.net
To achieve the desired trans relationship between the azide (B81097) at C3 and the hydroxyl at C4 in the final product, a stereochemical inversion at one of the chiral centers of the starting material is required. A common method to achieve this is through a nucleophilic substitution (SN2) reaction, which proceeds with inversion of configuration.
Starting with N-Boc-protected (2S,4R)-4-hydroxyproline, the hydroxyl group at C4 can be converted into a good leaving group, typically a sulfonate ester such as a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base. Subsequent treatment with a nucleophile, such as acetate (B1210297) or benzoate, results in an SN2 displacement, inverting the stereocenter at C4 to yield a cis-substituted pyrrolidine derivative. researchgate.net This cis intermediate is then carried forward to introduce the azide group at the C3 position.
The introduction of the azide functional group is a key step in the synthesis. The azide moiety is often installed via an SN2 reaction using an azide salt, most commonly sodium azide (NaN₃). nih.gov This reaction requires a suitable electrophilic center on the pyrrolidine ring, which is typically a carbon atom bearing a good leaving group, such as a tosylate or mesylate.
Following the stereochemical inversion at C4, the synthesis would proceed by creating a leaving group at the C3 position. This allows for the subsequent SN2 displacement by the azide ion. The stereochemistry of this step is also crucial, as the nucleophilic attack by the azide will proceed with inversion of configuration, ultimately leading to the desired trans-3-azido-4-hydroxypyrrolidine structure. The azide group serves as a versatile handle for further chemical modifications, such as click chemistry reactions or reduction to an amine. nih.govrsc.org
Strategies from Diallylamine (B93489) via Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of carbo- and heterocyclic rings. acs.org This strategy can be applied to the synthesis of pyrrolidine derivatives starting from an acyclic N,N-diallylamine precursor. The key step involves an intramolecular cyclization of the two allyl groups, catalyzed by a ruthenium-based catalyst, such as a Grubbs catalyst. tandfonline.comingentaconnect.com
For the synthesis of a 3,4-substituted pyrrolidine, the starting diallylamine must be appropriately functionalized. Lewis acid-assisted RCM of chiral diallylamines has been shown to be an efficient method for producing enantiopure pyrrolidine derivatives in high yields (79-93%). figshare.comnih.gov The use of second-generation Grubbs catalysts is often necessary when the diallylamine substrate contains basic or nucleophilic nitrogen atoms. acs.org This methodology offers a convergent approach where the substituents for the C3 and C4 positions are installed on the acyclic precursor prior to the ring-closing step.
Table 2: Common Catalysts for Ring-Closing Metathesis
| Catalyst | Generation | Key Features | Typical Yields |
|---|---|---|---|
| Grubbs Catalyst | First | Good activity for simple dienes | 70-95% tandfonline.comingentaconnect.com |
| Grubbs Catalyst | Second | Higher activity, better tolerance for functional groups | 79-93% figshare.comnih.gov |
Formation of 1-Benzyloxycarbonyl-3-pyrroline Intermediates
A common strategy for the synthesis of substituted pyrrolidines begins with a partially unsaturated precursor, such as 1-benzyloxycarbonyl-3-pyrroline (also known as 2,5-dihydro-pyrrole-1-carboxylic acid benzyl (B1604629) ester). The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the nitrogen atom, which can be readily removed under hydrogenolysis conditions at a later stage.
The formation of this intermediate can be efficiently achieved from commercially available pyrrolidine. The reaction involves the protection of the secondary amine of pyrrolidine with benzyl chloroformate (Cbz-Cl) in the presence of a base. A typical procedure involves dissolving pyrrolidine in a suitable solvent like dichloromethane (B109758) (DCM) at a reduced temperature (e.g., 0 °C), followed by the slow addition of Cbz-Cl. The reaction is allowed to proceed for several hours, after which a standard workup involving washing with dilute acid and base yields the desired 1-benzyloxycarbonyl-pyrrolidine. While this provides the saturated ring, the direct synthesis of the 3-pyrroline (B95000) derivative often starts from materials like (Z)-1,4-dichloro-2-butene, which undergoes a three-step process including a Delépine reaction for monoamination followed by ring closure to give 3-pyrroline. organic-chemistry.org This can then be protected with a benzyloxycarbonyl group. chemicalbook.com
| Reactant | Reagent | Solvent | Product | Yield | Reference |
| Pyrrolidine | Benzyl chloroformate (Cbz-Cl) | Dichloromethane (DCM) | 1-Benzyloxycarbonyl-pyrrolidine | 99% | chemicalbook.com |
| (Z)-1,4-dichloro-2-butene | (1) Hexamethylenetetramine (2) EtOH/HCl (3) Base | Various | 3-Pyrroline | 74% (overall) | organic-chemistry.org |
Epoxidation and Azide Incorporation in Pyrroline (B1223166) Derivatives
With the 1-benzyloxycarbonyl-3-pyrroline intermediate in hand, the next crucial step involves the introduction of the hydroxyl and azido (B1232118) functionalities in a trans configuration across the double bond. This is typically accomplished through a two-step sequence: epoxidation followed by nucleophilic ring-opening of the epoxide.
First, the double bond of the pyrroline derivative is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a strained epoxide ring. This reaction is generally stereospecific. The resulting epoxide is then subjected to a ring-opening reaction using an azide source, commonly sodium azide (NaN₃), in a suitable solvent system like aqueous acetone (B3395972) or DMF. The nucleophilic attack by the azide ion (N₃⁻) proceeds via an Sₙ2 mechanism, leading to the inversion of configuration at the site of attack. This ensures that the newly introduced azido and hydroxyl groups are oriented in a trans relationship to each other, yielding the desired trans-3-azido-4-hydroxypyrrolidine scaffold. Following this, the Cbz group can be removed and replaced with a tert-butoxycarbonyl (Boc) group to yield the final target compound.
Biocatalytic and Chemoenzymatic Routes for Enantiopure this compound Analogues
While classical chemical synthesis provides viable routes, biocatalytic and chemoenzymatic methods are gaining prominence for their high selectivity, mild reaction conditions, and environmentally friendly nature. nih.gov These approaches are particularly powerful for establishing the stereochemistry of chiral centers found in pyrrolidine derivatives.
Enzyme-Mediated Kinetic Resolutions for Chiral Pyrrolidines
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure starting material and the enantiopure product.
Lipases are a class of hydrolase enzymes that are extensively used in organic synthesis for the kinetic resolution of racemic alcohols and esters due to their broad substrate scope, high enantioselectivity, and stability in organic solvents. rsc.orgmdpi.com
In the context of chiral pyrrolidines, lipase-catalyzed processes can be applied to resolve racemic mixtures of hydroxypyrrolidine derivatives. Two common strategies are:
Transesterification (Acylation): A racemic mixture of a hydroxypyrrolidine is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or lipase from Pseudomonas cepacia (lipase PS). The enzyme selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. For example, Gotor et al. resolved trans-3,4-disubstituted pyrrolidines using an immobilized lipase (PLS-IM), affording both the acetylated product and the remaining alcohol with good to excellent enantioselectivity. rsc.org
Hydrolysis: A racemic mixture of a pyrrolidine ester is subjected to hydrolysis in an aqueous buffer containing a lipase. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding alcohol, while the other ester enantiomer remains unchanged. Petri et al. utilized lipase from B. cepacia to resolve a 3-substituted pyrrolidine ester, obtaining the corresponding (R)-3-hydroxypyrrolidine with excellent enantioselectivity. rsc.org
These methods provide a theoretical maximum yield of 50% for each enantiomer. However, they can be integrated into dynamic kinetic resolution (DKR) processes, where the unreacted enantiomer is racemized in situ, potentially allowing for a theoretical yield of 100% for the desired product. rsc.org
| Enzyme | Reaction Type | Substrate | Result | Enantioselectivity (e.e. or E value) | Reference |
| Lipase PS-IM | Acetylation | (±)-N-Cbz-3-hydroxypyrrolidine | (R)-N-Cbz-3-acetoxypyrrolidine | 95% e.e. | rsc.org |
| B. cepacia Lipase | Hydrolysis | (±)-N-Boc-3-acetoxypyrrolidine | (R)-N-Boc-3-hydroxypyrrolidine | Excellent | rsc.org |
| CAL-B | Hydrolysis | Racemic Proline Derivative | (R)-N-benzylacetyl proline | Excellent | rsc.org |
Biocatalytic Intramolecular C(sp³)–H Amination of Organic Azides
A groundbreaking approach for constructing chiral pyrrolidines involves the direct functionalization of C(sp³)–H bonds. This strategy bypasses the need for pre-functionalized substrates, offering a more atom-economical and efficient synthetic route. nih.govescholarship.org Nature utilizes enzymatic cascades to build N-heterocycles, and recent research has focused on engineering enzymes to catalyze new-to-nature reactions, such as intramolecular C–H amination. nih.govresearchgate.netcaltech.edu
Researchers have successfully engineered variants of cytochrome P450 enzymes to catalyze abiological reactions. nih.govnih.gov Specifically, a variant known as cytochrome P411, which features a serine residue as the heme-ligating ligand, has been evolved to perform intramolecular C(sp³)–H amination of organic azides. nih.govresearchgate.net
This enzymatic platform enables the construction of chiral pyrrolidines directly from linear alkyl azide precursors. escholarship.orgacs.org The process involves the insertion of an enzyme-generated alkyl nitrene into a C(sp³)–H bond, leading to the formation of the pyrrolidine ring. nih.gov Through directed evolution, a powerful technique for optimizing enzyme function, a specific variant named P411-PYS-5149 was developed. nih.govcaltech.edu This engineered biocatalyst demonstrates the ability to forge the pyrrolidine ring with both good catalytic efficiency and high enantioselectivity. researchgate.netnih.gov This innovative method represents a significant advancement, providing a concise and powerful route for preparing valuable chiral N-heterocycles from simple azide precursors. nih.govescholarship.org
| Enzyme Variant | Substrate Type | Reaction Type | Product | Selectivity | Reference |
| P411-PYS-5149 | Alkyl Azides | Intramolecular C(sp³)–H Amination | Chiral Pyrrolidines | Good to excellent enantioselectivity (up to 99:1 er) | nih.govacs.org |
| P411-INS-5151 | Aryl Azides | Intramolecular C(sp³)–H Amination | Chiral Indolines | Moderate to good efficiency and selectivity | nih.govresearchgate.net |
Auxiliary and Protecting Group Chemistry in this compound Synthesis
The synthesis of highly functionalized pyrrolidines like this compound relies heavily on the strategic use of protecting groups and chiral auxiliaries. The tert-butoxycarbonyl (Boc) group is a cornerstone in this field, serving as a robust protecting group for the pyrrolidine nitrogen. Its widespread use stems from its ability to be introduced under mild conditions and its stability across a range of chemical transformations, yet it can be removed effectively under acidic conditions. mdpi.comnih.gov
The introduction of the Boc group is typically achieved by reacting the pyrrolidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.comgoogle.com This protective measure is critical as it deactivates the nucleophilicity and basicity of the nitrogen atom, preventing unwanted side reactions during subsequent functionalization steps. Furthermore, the Boc group plays a crucial role in directing the stereochemical outcome of certain reactions, such as asymmetric deprotonation. The lithiation of N-Boc pyrrolidine, for instance, is a well-established method for creating chiral centers adjacent to the nitrogen atom. acs.orgresearchgate.net
In the context of synthesizing chiral pyrrolidines, starting materials like Boc-protected trans-4-hydroxy-L-proline are often employed. mdpi.com The Boc group, in combination with the inherent chirality of the starting material, guides the stereoselective introduction of other functional groups. The interplay between the Boc protecting group and other functionalities on the pyrrolidine ring is a key consideration in designing efficient and stereocontrolled synthetic routes.
| Protecting Group | Reagent for Introduction | Purpose in Pyrrolidine Synthesis |
| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Protects the nitrogen atom, prevents side reactions, and directs stereochemistry in reactions like asymmetric lithiation. google.comresearchgate.net |
| Benzyl (Bn) | Benzyl bromide | Nitrogen protection; can be removed via hydrogenolysis. |
| Carbobenzyloxy (Cbz) | Benzyl chloroformate | Nitrogen protection, particularly noted in 'Clip-Cycle' synthesis strategies before the key cyclization step. core.ac.uk |
Advanced Cyclization and Ring-Forming Reactions for Pyrrolidine Scaffolds
The construction of the pyrrolidine ring is the centerpiece of the synthesis. Modern organic chemistry offers a variety of powerful cyclization methods to create these five-membered heterocyclic scaffolds, often with high control over stereochemistry. These methods range from intramolecular nucleophilic substitutions to more complex cascade reactions. mdpi.comnih.govnih.gov
Intramolecular Cyclization of Butyronitrile Derivatives
A notable strategy for forming the pyrrolidine ring involves the intramolecular cyclization of functionalized acyclic precursors. One such method begins with epichlorohydrin, which is converted to 4-chloro-3-hydroxy-butyronitrile. google.com This intermediate contains both the nucleophile (an amine precursor) and the electrophile (a carbon-halogen bond) required for cyclization.
The key transformation involves a one-pot reduction of the nitrile group to a primary amine, followed by in-situ cyclization. The use of a borane (B79455) reductant, generated from sodium borohydride, is advantageous as it not only reduces the nitrile but also forms a complex with the resulting amine. google.com This complexation protects the amine and facilitates a controlled intramolecular nucleophilic substitution, where the amine displaces the chloride ion to form the 3-hydroxypyrrolidine ring. This "one-pot" approach enhances efficiency and yield, providing a direct route to the core scaffold, which can then be N-protected with a Boc group. google.com
Kinetic Resolution in "Clip-Cycle" Synthesis of Pyrrolidines
The "Clip-Cycle" synthesis is an innovative and powerful strategy for producing enantioenriched pyrrolidines. core.ac.ukwhiterose.ac.uk This methodology involves "clipping" a Cbz-protected bis-homoallylic amine with a thioacrylate through an alkene metathesis reaction. core.ac.uk This creates a linear precursor poised for cyclization.
The crucial step is an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid like (R)-TRIP. whiterose.ac.uk When a racemic mixture of the cyclization precursor is used, the chiral catalyst preferentially accelerates the reaction of one enantiomer over the other. By carefully monitoring the reaction and stopping it at approximately 50% conversion, a kinetic resolution is achieved. whiterose.ac.uk This process allows for the separation of the unreacted, enantioenriched starting material from the highly enantioenriched cyclized pyrrolidine product. This technique has demonstrated high enantiomeric excesses (up to 90% ee) and selectivity factors (s=122), making it a valuable tool for asymmetric synthesis. whiterose.ac.uk
| "Clip-Cycle" Synthesis Overview | |
| Step 1: "Clip" | Alkene metathesis between a Cbz-protected amine and a thioacrylate. core.ac.uk |
| Step 2: "Cycle" | Chiral phosphoric acid-catalyzed intramolecular aza-Michael reaction. core.ac.ukwhiterose.ac.uk |
| Key Feature | Kinetic resolution of a racemic precursor to yield an enantioenriched pyrrolidine. whiterose.ac.uk |
| Reported Efficacy | Up to 90% ee with a selectivity factor (s) of up to 122. whiterose.ac.uk |
Sparteine-Mediated Asymmetric Deprotonation/Cyclisation for N-Boc Pyrrolidines
Asymmetric lithiation of N-Boc pyrrolidine is a classic and highly effective method for introducing chirality at the C2 position. This reaction typically utilizes a combination of sec-butyllithium (B1581126) (s-BuLi) and the chiral diamine (-)-sparteine. acs.orgnih.gov The s-BuLi/(-)-sparteine complex acts as a chiral base, selectively abstracting a proton from one of the enantiotopic C-H bonds at the C2 position of the N-Boc pyrrolidine.
The resulting chiral organolithium intermediate is configurationally stable at low temperatures and can be trapped with various electrophiles to yield enantiomerically enriched 2-substituted pyrrolidines. acs.org The success of this method has spurred research into developing synthetic surrogates for sparteine (B1682161), which is a natural product with limited availability in both enantiomeric forms. nih.govresearchgate.netyork.ac.uk Researchers have developed cyclohexane-derived diamines that, when complexed with s-BuLi, can mimic the efficiency and enantioselectivity of the natural sparteine ligand, even providing access to the opposite enantiomer series as a "(+)-sparteine surrogate". nih.govyork.ac.ukrsc.org This methodology represents a powerful approach to the asymmetric synthesis of N-Boc pyrrolidine derivatives.
| Ligand | Function | Outcome |
| (-)-Sparteine | Chiral ligand for s-BuLi. nih.gov | Asymmetric deprotonation of N-Boc pyrrolidine, leading to highly enantioenriched products. acs.org |
| (S,S)-cyclohexane-derived diamine | (+)-Sparteine surrogate. nih.govyork.ac.uk | Provides access to the opposite enantiomer of the 2-substituted pyrrolidine. york.ac.uk |
Role of Trans 3 Azido 1 Boc 4 Hydroxypyrrolidine in Asymmetric Catalysis and Organic Synthesis
Chiral Pyrrolidine (B122466) Scaffolds as Organocatalysts and Ligands
Chiral pyrrolidines have established a prominent position in the field of asymmetric synthesis, acting as both organocatalysts and ligands in metal-catalyzed reactions. nih.gov The constrained, non-planar structure of the pyrrolidine ring allows for the precise positioning of substituents, which can effectively control the stereochemical outcome of a reaction. researchgate.net This stereochemical rigidity, combined with the nucleophilic nature of the ring nitrogen, makes pyrrolidine derivatives exceptionally effective in creating a chiral environment around a reactive center.
As organocatalysts, chiral pyrrolidines, famously exemplified by proline and its derivatives, operate primarily through two key activation modes: enamine and iminium ion catalysis. nih.govacs.org These pathways allow for the enantioselective functionalization of carbonyl compounds. acs.org Furthermore, the pyrrolidine scaffold is a crucial component in the design of chiral ligands for transition metal catalysis. nih.govresearchgate.net By coordinating to a metal center, these ligands can induce asymmetry in a wide range of transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. nih.gov
The development of pyrrolidine-based organocatalysts has revolutionized asymmetric synthesis, enabling a plethora of enantioselective transformations that proceed under mild, environmentally friendly conditions, often avoiding the use of toxic metals. nih.gov The ability of these catalysts to form transient covalent bonds with substrates facilitates high levels of stereochemical control. nih.gov This has led to their successful application in numerous key C-C bond-forming reactions, including aldol (B89426) and Michael additions, Mannich-type reactions, and Diels-Alder reactions. researchgate.net The efficiency and selectivity of these catalysts are often tuned by modifying the substituents on the pyrrolidine ring, which influences the steric and electronic environment of the catalytic site. acs.org
Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy for building molecular complexity. nih.gov Pyrrolidine-based organocatalysts are exceptionally well-suited for initiating such cascades by combining different activation modes. acs.org For instance, a catalyst can initiate a sequence beginning with an asymmetric nitro-Mannich reaction, followed by a subsequent intramolecular cyclization, such as a hydroamination, to rapidly construct complex heterocyclic systems. nih.gov
Another powerful cascade involves the combination of Michael, aldol, and Wittig reactions. Organocatalytic Michael-Michael-Wittig cascade reactions have been developed for the stereoselective synthesis of complex cyclic structures. researchgate.net In these sequences, a chiral pyrrolidine catalyst can control the initial stereocenter-forming Michael addition, which then triggers a series of subsequent reactions to build a polysubstituted ring system with excellent enantioselectivity. researchgate.net These one-pot procedures are highly atom-economical and streamline the synthesis of complex targets. nih.gov
The direct asymmetric aldol reaction is a cornerstone of organocatalysis, and pyrrolidine-based catalysts, particularly proline and its derivatives, have been central to its development. mdpi.comresearchgate.net These catalysts facilitate the reaction between an unmodified ketone and an aldehyde to produce β-hydroxy ketones with high enantioselectivity. niscpr.res.in The reaction proceeds through an enamine intermediate, formed between the ketone and the secondary amine of the pyrrolidine catalyst. niscpr.res.in This chiral enamine then attacks the aldehyde, with the stereochemistry being directed by the catalyst's chiral scaffold. researchgate.net
Pyrrolidine-catalyzed aldol reactions are often highly efficient, proceeding with good to excellent yields and stereoselectivities. tandfonline.com The reaction conditions are typically mild, and some catalysts have been designed to work effectively in aqueous media or even under solvent-free conditions, enhancing the green credentials of the methodology. nih.govniscpr.res.in
Table 1: Representative Pyrrolidine-Catalyzed Direct Aldol Reaction
| Ketone Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Cyclohexanone | 4-Nitrobenzaldehyde | 20 | DMSO | 99 | 95:5 | 96 |
| Acetone (B3395972) | Benzaldehyde | 15 | Water | 92 | - | 75 |
| Propanone | 2-Chlorobenzaldehyde | 10 | Neat | 95 | - | >99 |
| Butan-2-one | 4-Chlorobenzaldehyde | 20 | Water | 85 | 80:20 | 90 |
The foundational success of proline has inspired the design and synthesis of a vast number of second-generation pyrrolidine organocatalysts with improved activity and selectivity. mdpi.comkoreascience.kr A key strategy in catalyst development involves modification at the C-2 position, often by installing bulky groups or hydrogen-bond donors like amides or ureas. nih.gov These modifications help to create a more defined chiral pocket, enhancing facial discrimination of the incoming electrophile. nih.gov
Another successful approach is the modification of the C-4 position of the pyrrolidine ring, for example, by introducing hydroxyl or silyl (B83357) ether groups. acs.org These substituents can influence the conformation of the ring and provide additional points of interaction, further refining the catalyst's stereodirecting ability. The development of bifunctional catalysts, which incorporate both an amine for enamine formation and a hydrogen-bond donor (e.g., thiourea, squaramide) to activate the electrophile, has led to significant advances in the field, enabling previously difficult transformations. nih.gov The continuous evolution of these scaffolds allows for the rational design of catalysts tailored for specific synthetic challenges. researchgate.netrsc.org
Enantioselective Transformations Mediated by Pyrrolidine-Based Catalysts
trans-3-Azido-1-Boc-4-hydroxypyrrolidine as a Building Block for Complex Molecular Architectures
This compound is a valuable chiral building block for the synthesis of complex molecules, particularly those with pharmaceutical relevance. nih.gov Its utility stems from the presence of three key structural features: the defined stereochemistry of the pyrrolidine ring, the versatile azide (B81097) group, and the nucleophilic hydroxyl group, all under the protection of the stable but readily removable Boc group.
The azide and hydroxyl moieties serve as orthogonal functional handles. The hydroxyl group can be used in nucleophilic substitution reactions, esterifications, or etherifications. researchgate.net The azide group is a versatile precursor to a primary amine via reduction, or it can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. researchgate.net This dual functionality allows for the stepwise and controlled elaboration of the pyrrolidine scaffold into more complex structures. For example, it is a key precursor in the synthesis of various enzyme inhibitors, where the pyrrolidine core mimics natural substrates and the appended functionalities interact with the enzyme's active site. nih.gov
Table 2: Key Functional Groups of this compound and Their Synthetic Potential
| Functional Group | Chemical Moiety | Common Transformations | Resulting Structure/Function |
| Boc Protecting Group | -tert-Butoxycarbonyl | Acid-mediated cleavage (e.g., TFA) | Free secondary amine for coupling, cyclization, or catalytic activity. |
| Azide | -N₃ | Reduction (e.g., H₂, Pd/C; Staudinger) | Primary amine (-NH₂) for amidation, alkylation. |
| Huisgen Cycloaddition (e.g., CuAAC) | 1,2,3-Triazole ring as a stable linker or pharmacophore. | ||
| Hydroxyl | -OH | Mitsunobu reaction | Inversion of stereochemistry, introduction of other nucleophiles. researchgate.net |
| Oxidation (e.g., Swern, DMP) | Ketone for further C-C bond formation. | ||
| Etherification/Esterification | Modification of steric and electronic properties. |
Synthetic Utility in Multi-Component Reactions and Heterocycle Assembly
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single operation to form a product containing portions of all reactants, are powerful tools for rapidly generating molecular diversity. nih.govnih.gov Functionalized pyrrolidines derived from precursors like this compound are excellent candidates for use in MCRs. After deprotection of the Boc group and reduction of the azide to an amine, the resulting 3,4-aminohydroxypyrrolidine can serve as a bifunctional component in reactions like the Ugi or Passerini reactions. nih.gov
The inherent functionality of this building block also makes it ideal for the assembly of more complex heterocyclic systems. The amino and hydroxyl groups can act as nucleophiles in intramolecular cyclization reactions to form fused or spirocyclic ring systems. For example, after conversion of the hydroxyl group to a leaving group, the amine (derived from the azide) can displace it to form a bicyclic aziridinium (B1262131) ion intermediate, which can be opened by other nucleophiles to generate diverse substituted pyrrolidines. The azide itself can be a key player in domino reactions, such as a Staudinger/aza-Wittig sequence, to construct new heterocyclic rings fused to the pyrrolidine core. researchgate.net
Stereochemical Considerations and Analytical Techniques for Trans 3 Azido 1 Boc 4 Hydroxypyrrolidine
Control of Diastereoselectivity and Enantioselectivity in Pyrrolidine (B122466) Synthesis
The synthesis of trans-3-Azido-1-Boc-4-hydroxypyrrolidine with high stereochemical purity typically relies on substrate-controlled diastereoselective reactions, often starting from a chiral precursor. A common and effective strategy involves using commercially available N-Boc-trans-4-hydroxy-L-proline. mdpi.com This approach leverages the pre-existing stereocenters of the starting material to direct the stereochemical outcome of subsequent reactions.
The synthesis can proceed through the conversion of the carboxylic acid to a suitable functional group, followed by the introduction of the azide (B81097) moiety. For instance, an intramolecular nucleophilic substitution reaction can be designed where the stereochemistry at the C4 position (bearing the hydroxyl group) dictates the stereochemistry at the C3 position upon ring opening of an epoxide intermediate, followed by azide attack. This ensures the desired trans relationship between the azide and hydroxyl groups.
Alternatively, enantioselective synthesis strategies can be employed, such as copper-catalyzed 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles. nih.gov By using a chiral ligand, such as a Walphos-type ligand, it is possible to achieve high levels of both diastereoselectivity (favoring the trans product) and enantioselectivity (up to ≥99% ee) in the formation of substituted pyrrolidines. nih.gov
A generalized reaction pathway starting from a chiral precursor is outlined below:
| Step | Reaction | Purpose | Stereochemical Control |
| 1 | Activation of Hydroxyl Group | Convert the hydroxyl group of a chiral starting material (e.g., N-Boc-4-hydroxypyrrolidine) into a good leaving group (e.g., tosylate, mesylate). | Retention of configuration at existing stereocenters. |
| 2 | Epoxidation | Formation of an epoxide ring across C3 and C4 via intramolecular substitution. | Inversion of configuration at C4, setting up for azide attack. |
| 3 | Azide Ring Opening | Nucleophilic attack by an azide source (e.g., sodium azide) on the epoxide. | Regio- and stereoselective attack at C3, resulting in a trans configuration relative to the hydroxyl at C4 (SN2 mechanism). |
This substrate-controlled approach is often preferred for its reliability and the availability of chiral starting materials, ensuring the production of a single desired enantiomer of the trans diastereomer.
Chiral Separation and Enantiomeric Excess Determination
When a synthesis results in a racemic or enantiomerically enriched mixture of this compound, chiral separation is necessary to isolate the pure enantiomers. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. mdpi.comnih.gov
CSPs based on polysaccharide derivatives, such as derivatized amylose or cellulose, are widely used. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The efficiency of the separation can be optimized by adjusting the mobile phase composition, with normal phase, reversed-phase, and polar organic modes being common elution strategies. mdpi.com
Table of Typical Chiral HPLC Parameters:
| Parameter | Description |
|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase (Normal) | Heptane/Isopropanol mixtures |
| Mobile Phase (Reversed) | Acetonitrile/Water or Methanol/Water mixtures |
| Detector | UV Detector (typically at 210-220 nm for the Boc group) |
Once a separation method is established, it can be used analytically to determine the enantiomeric excess (ee) of a sample. The ee is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Enantiomeric Excess (ee) Calculation: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
An alternative method for determining enantiomeric excess involves derivatization with a chiral derivatizing agent (CDA), followed by analysis using a non-chiral technique like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net For example, the hydroxyl group of the pyrrolidine can be reacted with a chiral phosphine reagent. The resulting diastereomeric products will exhibit distinct signals in the ³¹P-NMR spectrum, allowing for accurate integration and ee calculation. researchgate.net
Absolute Configuration Assignment Methodologies
Determining the absolute configuration—whether an enantiomer is, for example, (3R, 4S) or (3S, 4R)—is critical. The most definitive method is single-crystal X-ray crystallography. If the this compound itself or a suitable crystalline derivative can be formed, this technique provides an unambiguous three-dimensional structure and assignment of the absolute stereochemistry.
However, X-ray crystallography is not always feasible. A more common and practical approach is to establish the absolute configuration through chemical correlation. This involves synthesizing the molecule from a starting material of known absolute configuration. google.com For example, starting the synthesis with commercially available (2S, 4R)-4-hydroxy-L-proline and following a reaction sequence where the stereochemical outcomes are predictable (e.g., involving inversions or retentions at specific centers) allows for the confident assignment of the absolute configuration of the final product.
Chiroptical methods, such as comparing the optical rotation of the synthesized sample to literature values for known standards or analyzing its circular dichroism (CD) spectrum, can also be used for assignment, although these are considered less definitive than X-ray crystallography or chemical correlation.
Spectroscopic and Chromatographic Methods for Stereoisomer Characterization
A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, purity, and stereochemistry of this compound.
Chromatographic Methods: As discussed, chiral HPLC is the primary tool for separating and quantifying enantiomers. mdpi.com The resolution factor (Rs) in the chromatogram indicates the quality of the separation between the two enantiomer peaks. A baseline separation (Rs ≥ 1.5) is typically desired for accurate quantification. mdpi.com
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The relative stereochemistry (cis vs. trans) is determined by analyzing the coupling constants (J-values) between the protons at C3 and C4 in the ¹H NMR spectrum. For the trans isomer, a small coupling constant is typically observed due to the dihedral angle between the two protons.
Infrared (IR) Spectroscopy: This technique is particularly useful for identifying key functional groups. The presence of the azide group is confirmed by a strong, sharp absorption band typically appearing in the range of 2100-2160 cm⁻¹. Other characteristic peaks include a broad O-H stretch for the hydroxyl group (~3400 cm⁻¹) and a strong C=O stretch for the Boc protecting group (~1680-1700 cm⁻¹). researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound, providing further evidence of its identity.
Table of Characteristic Analytical Data:
| Technique | Feature | Typical Value/Observation |
|---|---|---|
| ¹H NMR | Coupling Constant (JH3-H4) | Small value, indicating a trans relationship |
| IR Spectroscopy | Azide (N₃) Stretch | Strong, sharp peak at ~2100-2160 cm⁻¹ |
| IR Spectroscopy | Hydroxyl (O-H) Stretch | Broad peak at ~3200-3500 cm⁻¹ |
| IR Spectroscopy | Carbonyl (Boc C=O) Stretch | Strong peak at ~1680-1700 cm⁻¹ |
| Chiral HPLC | Enantiomer Separation | Two distinct peaks with a resolution (Rs) ≥ 1.5 |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Routes for Chiral Pyrrolidines
The synthesis of chiral pyrrolidines is a central theme in organic chemistry, given their prevalence in natural products and pharmaceuticals. mdpi.com Future research is increasingly focused on developing synthetic methodologies that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. ontosight.airsc.org
Key areas of development include:
Catalyst-Free and Solvent-Minimized Reactions: Researchers are exploring domino reactions in eco-friendly solvent systems like ethanol/water mixtures to synthesize complex polycyclic pyrrolidine-fused spirooxindoles without the need for catalysts or chromatographic purification. rsc.org
Microwave-Assisted Organic Synthesis (MAOS): This technology has been shown to increase synthetic efficiency and supports green chemistry principles in the synthesis of nitrogen-containing heterocycles, including pyrrolidines. nih.gov
Novel Catalytic Systems: The development of new catalytic systems is crucial. For instance, a chiral amine-derived iridacycle complex has been used for "borrowing hydrogen" annulation to create enantioenriched pyrrolidines from racemic diols and primary amines. organic-chemistry.org Similarly, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds offers a mild and effective route to pyrrolidines. organic-chemistry.org
Ligand-Controlled Regiodivergence: An innovative approach using copper(I) catalysis with different chiral ligands allows for the regiodivergent synthesis of pyrrolidines. This method can produce distinct constitutional isomers from the same set of reactants, providing access to pyrrolidines with two adjacent or two discrete quaternary stereocenters, which is highly valuable for creating structurally diverse compound libraries. acs.org
These efforts aim to reduce waste, avoid hazardous reagents, and decrease energy consumption, making the production of valuable chiral building blocks more sustainable. researchgate.net
Exploration of Novel Biological Targets for Pyrrolidine-Based Compounds
The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its derivatives have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties. nih.govnih.gov The future in this area lies in identifying and validating novel biological targets to address unmet medical needs.
Pyrrolidine derivatives have shown inhibitory activity against a diverse range of targets. For example, spiro[pyrrolidine-3,3′-oxindoles] have been identified as potential dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for breast cancer treatment. nih.gov Other research has focused on targets such as dipeptidyl peptidase-IV (DPP-IV) for diabetes, neuraminidase for influenza, and carbonic anhydrase and acetylcholinesterase for various neurological and physiological conditions. nih.govingentaconnect.comtandfonline.com
Recent research has expanded the scope of potential applications:
Neuropathic Pain: T-type calcium channels have emerged as promising therapeutic targets for neuropathic pain, and novel pyrrolidine-based inhibitors are being developed and evaluated for their efficacy. nih.gov
Bacterial Infections: With rising antibiotic resistance, bacterial DNA gyrase and topoisomerase IV are critical targets. 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have been synthesized and shown to inhibit these enzymes, presenting a path toward new antibacterial agents. frontiersin.org
Cancer: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein and a key target in oncology. Pyrrolidine derivatives are being studied as novel Mcl-1 inhibitors. tandfonline.com
The table below summarizes some of the emerging biological targets for pyrrolidine-based compounds.
| Biological Target | Therapeutic Area | Example Pyrrolidine Scaffold | Key Findings |
| T-type Calcium Channels | Neuropathic Pain | Pyrrolidine-based inhibitors | Effective in animal models of neuropathic pain. nih.gov |
| DNA Gyrase / Topoisomerase IV | Bacterial Infections | 1,2,4-Oxadiazole pyrrolidines | Inhibition of E. coli DNA gyrase at nanomolar concentrations. frontiersin.org |
| Mcl-1 (Myeloid cell leukemia-1) | Oncology | Pyrrolidine derivatives | Identified as potential novel inhibitors through computational studies. tandfonline.com |
| Histone Deacetylase 2 (HDAC2) | Oncology | Spiro[pyrrolidine-3,3'-oxindoles] | Dual inhibition of HDAC2 and PHB2 in breast cancer cells. nih.gov |
| Dipeptidyl Peptidase-IV (DPP-IV) | Diabetes | Cyanopyrrolidines | The pyrrolidine scaffold acts as a proline mimic, leading to potent inhibition. ingentaconnect.com |
Future work will involve validating these targets and optimizing the pyrrolidine scaffolds to improve potency, selectivity, and pharmacokinetic properties. pharmablock.com
Advanced Computational Approaches in Ligand Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. frontiersin.org For pyrrolidine-based compounds, these approaches are used to understand structure-activity relationships (SAR), predict binding modes, and evaluate pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) before synthesis. tandfonline.comresearchgate.net
Key computational techniques being applied include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. nih.gov It has been used to study the interactions of pyrrolidine derivatives with targets like influenza neuraminidase, DPP-IV, and acetylcholinesterase, revealing key amino acid residues and binding interactions such as hydrogen bonds. nih.govingentaconnect.comtandfonline.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are developed to correlate the chemical structures of pyrrolidine derivatives with their biological activities. nih.govtandfonline.com These models provide insights into the steric, electrostatic, and hydrophobic features required for potent inhibition. tandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of ligand-receptor complexes over time, providing a more accurate assessment of binding stability and conformational changes. tandfonline.com This technique has been used to validate the stability of pyrrolidine derivatives in the binding pockets of targets like Mcl-1. tandfonline.com
These computational workflows accelerate the design-synthesis-test cycle, reducing costs and improving the success rate of drug discovery campaigns. frontiersin.org The integration of artificial intelligence and machine learning is expected to further enhance the predictive power of these models. nih.gov
Integration of Biocatalysis and Flow Chemistry in Pyrrolidine Synthesis
The convergence of biocatalysis and continuous flow chemistry offers a powerful platform for the efficient, scalable, and sustainable synthesis of chiral pyrrolidines. rsc.org
Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. rsc.org Recent breakthroughs include:
Engineered Enzymes: Directed evolution has been used to create variants of enzymes, such as cytochrome P411, capable of catalyzing abiological reactions like intramolecular C(sp³)-H amination of organic azides to construct chiral pyrrolidines with high efficiency and enantioselectivity. nih.govescholarship.orgacs.org
Transaminases: These enzymes are used for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones, achieving excellent enantiomeric excesses for both enantiomers. acs.orgnih.gov
Laccase-Catalyzed Reactions: Laccases have been employed for the efficient and stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones under mild conditions. rsc.org
Flow Chemistry involves performing chemical reactions in a continuously flowing stream within a microreactor. This approach offers benefits such as enhanced heat and mass transfer, improved safety, and straightforward scalability. rsc.org A highly diastereoselective continuous flow protocol has been established for creating a library of α-chiral pyrrolidines, achieving high yields in a matter of seconds and demonstrating scalability for gram-scale synthesis. rsc.org
The integration of these two fields, for instance by immobilizing enzymes within a flow reactor, combines the selectivity of biocatalysis with the efficiency and scalability of flow processing. This synergy is a promising avenue for the industrial production of chiral pyrrolidine building blocks.
| Methodology | Enzyme/System | Substrate Type | Key Advantage(s) |
| Biocatalysis | Engineered Cytochrome P411 | Organic Azides | Intramolecular C-H amination; high enantioselectivity. nih.govescholarship.org |
| Transaminases | ω-chloroketones | Access to both enantiomers with >99.5% ee. acs.orgnih.gov | |
| Laccase | Catechols & Pyrrol-2-ones | Stereoselective formation of all-carbon quaternary centers. rsc.org | |
| Flow Chemistry | Microfluidic Reactor | N-(tert-butylsulfinyl)-bromoimine | Rapid (150s), scalable, and highly diastereoselective synthesis. rsc.org |
Expansion of Pyrrolidine Scaffolds in Materials Science and Chemical Biology
While the primary focus of pyrrolidine chemistry has been in pharmaceuticals, its unique structural and chemical properties are driving its expansion into materials science and chemical biology. nih.gov
In Materials Science , chiral pyrrolidine units are being incorporated into polymers and metal-organic frameworks to create novel functional materials. researchgate.net They can act as chiral ligands for transition metals, which is essential for developing catalysts for asymmetric synthesis. nih.gov The stereochemistry of the pyrrolidine ring can be used to control the architecture and properties of these materials, leading to applications in chiral separations, sensing, and asymmetric catalysis.
In Chemical Biology , pyrrolidine scaffolds are used to create molecular probes and tools to study biological processes. Their ability to mimic natural amino acids like proline makes them ideal for designing peptide and protein mimics. pharmablock.com These tools can be used to investigate protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. The functional groups on a molecule like trans-3-Azido-1-Boc-4-hydroxypyrrolidine (an azide (B81097) and a hydroxyl group) provide handles for further chemical modification, for example, through "click" chemistry, to attach fluorescent tags or other reporter groups.
The continued exploration of pyrrolidine scaffolds in these interdisciplinary fields is expected to yield innovative materials and a deeper understanding of complex biological systems.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing trans-3-Azido-1-Boc-4-hydroxypyrrolidine with high stereochemical purity?
- Methodological Answer : The synthesis must prioritize stereochemical control during the introduction of the azide group at the 3-position and the Boc protection of the pyrrolidine nitrogen. Use chiral auxiliaries or asymmetric catalysis to ensure trans-configuration retention. Characterization via and should confirm the absence of diastereomeric impurities, with integration ratios and coupling constants analyzed for stereochemical fidelity .
Q. How can the stability of the azide group in this compound be assessed under varying reaction conditions?
- Methodological Answer : Monitor azide stability via FT-IR spectroscopy (peaks at ~2100 cm) under thermal, acidic, or basic conditions. For example, refluxing in THF at 60°C for 24 hours can test thermal degradation. Compare results with safety protocols for azide handling, such as avoiding exposure to strong oxidizers or reducing agents to prevent unintended decomposition .
Q. What spectroscopic techniques are most reliable for confirming the hydroxyl group’s position and Boc protection in this compound?
- Methodological Answer : Use to identify the hydroxyl proton (broad singlet at δ 1.5–2.5 ppm) and Boc group protons (singlet at δ 1.4 ppm for tert-butyl). Mass spectrometry (HRMS) can validate the molecular ion peak (e.g., [M+H]) against theoretical values. X-ray crystallography may resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
- Methodological Answer : The trans-configuration and Boc group may sterically hinder the azide’s accessibility, requiring optimization of catalyst loading (e.g., CuI vs. CuSO/sodium ascorbate). DFT calculations can model transition states to predict regioselectivity. Experimental validation via tracking of triazole formation rates under varying conditions is critical .
Q. What strategies mitigate competing side reactions when deprotecting the Boc group in the presence of a hydroxyl group?
- Methodological Answer : Acidic deprotection (e.g., TFA/DCM) must avoid hydroxyl group elimination. Use mild conditions (0°C, short reaction times) and monitor via TLC or LC-MS. Alternatively, employ orthogonal protecting groups (e.g., Fmoc for nitrogen) to isolate functional group reactivity. Post-deprotection, neutralize with aqueous NaHCO to stabilize the free amine .
Q. How can computational modeling predict the conformational flexibility of this compound in drug design applications?
- Methodological Answer : Perform molecular dynamics (MD) simulations using software like Gaussian or Schrödinger Suite to analyze puckering modes of the pyrrolidine ring and hydrogen-bonding interactions involving the hydroxyl group. Compare energy barriers for ring-flipping with experimental NOE data to validate models .
Data Contradiction and Resolution
Q. Discrepancies in reported melting points for this compound analogs: How should researchers address this?
- Methodological Answer : Variations may arise from impurities or polymorphic forms. Recrystallize the compound from multiple solvents (e.g., EtOAc/hexane vs. MeOH/water) and characterize each batch via DSC and PXRD. Cross-reference with literature purity thresholds (e.g., ≥95% by HPLC) to isolate solvent-free melting points .
Experimental Design Tables
| Parameter | Optimal Condition | Validation Method | Reference |
|---|---|---|---|
| Boc Deprotection | TFA (20% in DCM), 0°C, 30 min | LC-MS ([M+H] = 215.2) | |
| Azide Stability | Avoid >60°C, pH 7–9 | FT-IR (2100 cm) | |
| CuAAC Reaction | CuI (10 mol%), RT, 12 h | (triazole δ 7.5–8.0 ppm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
